6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine
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Overview
Description
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with a 3,4-dichlorophenyl group attached at the 6-position. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dichlorophenylhydrazine with a suitable pyridazine derivative. This is followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent production quality .
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical properties.
Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Cyclization: The tetrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: Known for its use in energetic materials and its potential as an antiviral agent.
6-Methylnitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine: A potential booster explosive with good detonation velocities and impact sensitivity.
6-Hydroxytetrazolo[1,5-b]pyridazine: A non-energetic intermediate compound used in various synthetic pathways.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers, from medicinal chemistry to materials science .
Properties
CAS No. |
650635-02-2 |
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Molecular Formula |
C10H5Cl2N5 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
6-(3,4-dichlorophenyl)tetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C10H5Cl2N5/c11-7-2-1-6(5-8(7)12)9-3-4-10-13-15-16-17(10)14-9/h1-5H |
InChI Key |
CUIXIOIJWMXNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN3C(=NN=N3)C=C2)Cl)Cl |
Origin of Product |
United States |
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